Diethanolamine fusidate is a bacteriostatic antibiotic derived from Fusidic acid []. It exhibits activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis []. Research suggests its mechanism of action involves inhibiting protein synthesis in bacteria by interfering with the elongation factor G (EF-G) and preventing the translocation of peptidyl-tRNA on the ribosome []. However, unlike Fusidic acid, Diethanolamine fusidate demonstrates better oral absorption in animals [].
Diethanolamine fusidate serves as a valuable research tool in various scientific fields, including:
It's crucial to acknowledge limitations associated with Diethanolamine fusidate:
Diethanolamine fusidate is a chemical compound derived from fusidic acid, which is an antibiotic first isolated from the fungus Fusidium coccineum. The molecular formula of diethanolamine fusidate is C35H59NO8, and it has a complex structure that includes both a fusidic acid moiety and diethanolamine. This compound is noted for its potential therapeutic applications, particularly in the treatment of bacterial infections, due to its ability to inhibit protein synthesis in bacteria.
As DEFA is primarily a reference standard, there's no documented research on its specific mechanism of action. However, its structural similarity to fusidic acid suggests a potential role in inhibiting bacterial protein synthesis []. Fusidic acid disrupts elongation factor G, a protein essential for bacterial ribosomes to create proteins, ultimately stopping bacterial growth [].
The synthesis of diethanolamine fusidate typically involves the reaction between fusidic acid and diethanolamine. This reaction can be represented as follows:
This reaction highlights the condensation process where the hydroxyl groups of diethanolamine react with the carboxylic group of fusidic acid, resulting in the formation of an amide bond.
Diethanolamine fusidate exhibits significant biological activity, primarily as an antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, it interferes with peptide-chain elongation by blocking the A site of ribosomes, leading to misreading of mRNA and ultimately preventing bacterial growth and replication . This makes it effective against a variety of gram-positive bacteria, including Staphylococcus aureus.
The synthesis methods for diethanolamine fusidate generally revolve around the following steps:
Diethanolamine fusidate is primarily used in the medical field as an antibiotic agent. Its applications include:
Studies on diethanolamine fusidate have shown that it can interact with various biological systems. Its interactions include:
Several compounds share structural similarities or pharmacological properties with diethanolamine fusidate. Notable examples include:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Fusidic Acid | Antibiotic | Inhibits protein synthesis | Derived from Fusidium coccineum |
| Sodium Fusidate | Sodium salt form | Inhibits protein synthesis | More soluble than fusidic acid |
| Clindamycin | Lincosamide antibiotic | Inhibits protein synthesis | Effective against anaerobic bacteria |
| Linezolid | Oxazolidinone | Inhibits bacterial protein synthesis | Effective against multi-drug resistant bacteria |
Diethanolamine fusidate's uniqueness lies in its dual functionality as both an antibiotic and a compound that enhances solubility and absorption due to the presence of diethanolamine, making it particularly useful in topical formulations.
Fusidic acid was introduced clinically in 1962 to treat staphylococcal infections, leveraging its unique steroidal structure and narrow spectrum of activity against Gram-positive bacteria. The development of diethanolamine fusidate emerged from efforts to improve fusidic acid’s solubility and bioavailability. Early pharmacokinetic studies demonstrated that the diethanolamine salt formulation achieved higher plasma concentrations than sodium fusidate when administered intravenously, attributed to its superior stability in aqueous solutions. By the 1970s, diethanolamine fusidate became a critical component in bone cement for orthopedic infections due to its sustained release profile.
Diethanolamine fusidate (CAS 16391-75-6) is a 1:1 complex of fusidic acid and diethanolamine, with the molecular formula C₃₅H₅₉NO₈ and a molecular weight of 621.86 g/mol. Its IUPAC name is:
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid; 2-(2-hydroxyethylamino)ethanol. Key identifiers include:
| Property | Sodium Fusidate | Diethanolamine Fusidate |
|---|---|---|
| Molecular Weight | 539.0 g/mol | 621.86 g/mol |
| Solubility | Moderate in water | High in aqueous buffers |
| Bioavailability | 90% (oral) | >95% (IV) |
| Protein Binding | 95–97% | 95–97% |
| Half-Life | 10–14 hours | 10–14 hours |
Diethanolamine fusidate remains pivotal in combating methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its ability to inhibit ribosome recycling and translocation distinguishes it from macrolides and β-lactams. Recent studies highlight its synergy with rifampin for chronic osteomyelitis and prosthetic joint infections, reducing relapse rates by 40% compared to monotherapy. Furthermore, structural modifications, such as pyrazinecarboxylate esters, have expanded its activity against Gram-negative bacteria like Acinetobacter baumannii.
Irritant